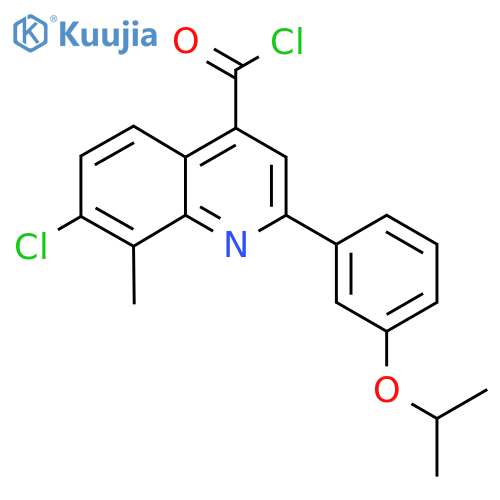Cas no 1160263-84-2 (7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride)

1160263-84-2 structure
商品名:7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
CAS番号:1160263-84-2
MF:C20H17Cl2NO2
メガワット:374.260483503342
MDL:MFCD03422848
CID:4682586
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 7-chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
- STL197166
- BBL014757
- R7543
- 7-chloro-8-methyl-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carbonyl chloride
- 4-quinolinecarbonyl chloride, 7-chloro-8-methyl-2-[3-(1-methylethoxy)phenyl]-
- 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
-
- MDL: MFCD03422848
- インチ: 1S/C20H17Cl2NO2/c1-11(2)25-14-6-4-5-13(9-14)18-10-16(20(22)24)15-7-8-17(21)12(3)19(15)23-18/h4-11H,1-3H3
- InChIKey: IRCRGROLOGYWHJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C(=O)Cl)C=C(C3C=CC=C(C=3)OC(C)C)N=C2C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 473
- トポロジー分子極性表面積: 39.2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 516.0±50.0 °C at 760 mmHg
- フラッシュポイント: 265.9±30.1 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM266953-5g |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1160263-84-2 | 97% | 5g |
$711 | 2021-08-18 | |
| Chemenu | CM266953-1g |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1160263-84-2 | 97% | 1g |
$291 | 2022-06-14 | |
| abcr | AB378755-500 mg |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1160263-84-2 | 500MG |
€254.60 | 2023-01-22 | ||
| TRC | C052010-250mg |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl Chloride |
1160263-84-2 | 250mg |
$ 275.00 | 2022-06-06 | ||
| abcr | AB378755-1 g |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1160263-84-2 | 1g |
€322.50 | 2023-06-20 | ||
| abcr | AB378755-10g |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride; . |
1160263-84-2 | 10g |
€1357.00 | 2025-02-14 | ||
| A2B Chem LLC | AI10602-5g |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1160263-84-2 | 95% | 5g |
$1097.00 | 2024-04-20 | |
| A2B Chem LLC | AI10602-10g |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1160263-84-2 | >95% | 10g |
$1412.00 | 2024-01-04 | |
| abcr | AB378755-5 g |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1160263-84-2 | 5g |
€907.00 | 2023-06-20 | ||
| TRC | C052010-500mg |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl Chloride |
1160263-84-2 | 500mg |
$ 450.00 | 2022-06-06 |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
1160263-84-2 (7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride) 関連製品
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1160263-84-2)7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

清らかである:99%
はかる:1g
価格 ($):240.0